2-amino-N-ethylethane-1-sulfonamide hydrochloride
Overview
Description
2-amino-N-ethylethane-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1305712-73-5 . It has a molecular weight of 188.68 .
Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 2-amino-N-ethylethanesulfonamide hydrochloride . The InChI code for this compound is 1S/C4H12N2O2S.ClH/c1-2-6-9(7,8)4-3-5;/h6H,2-5H2,1H3;1H .
Scientific Research Applications
Sulfonamides in Drug Discovery and Development
Sulfonamides, including 2-amino-N-ethylethane-1-sulfonamide hydrochloride, are a pivotal class of compounds in medicinal chemistry due to their wide-ranging pharmacological properties. This compound, like other sulfonamides, serves as a foundational structure for the development of numerous drugs targeting various diseases. The literature review reveals extensive research into the applications of sulfonamides, spanning antimicrobial, anti-inflammatory, antiviral, anticonvulsant, antitubercular, antidiabetic, antileishmanial, anticancer, and other therapeutic areas. The versatility of sulfonamides is underscored by their incorporation into drugs for glaucoma, dandruff, inflammation, and cancer, showcasing their broad medicinal relevance (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Advancements in Sulfonamide Research
Recent patents and research have focused on novel sulfonamide derivatives, including those involving this compound, showcasing ongoing innovation in this domain. These studies span the creation of new drugs with enhanced selectivity and efficacy for various targets, including enzymes like carbonic anhydrases, which are implicated in conditions like glaucoma and cancer. Innovations also include the development of sulfonamide derivatives as potential antitumor agents, highlighting the compound's role in the exploration of new therapeutic pathways (Carta & Supuran, 2013; Shichao et al., 2016).
Environmental and Analytical Considerations
Sulfonamides, due to their widespread use, have prompted investigations into their environmental impact and the development of analytical methods for their detection and quantification. Research into the effects of sulfonamides on microbial populations and their presence in the environment reflects the dual importance of understanding both the therapeutic benefits and ecological implications of these compounds. Analytical reviews focus on capillary electrophoresis and other techniques to accurately measure sulfonamide concentrations in various matrices, ensuring their safe and effective use (Baran, Adamek, Ziemiańska, & Sobczak, 2011; Hoff & Kist, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-ethylethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-2-6-9(7,8)4-3-5;/h6H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBZDWUUNNSMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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